molecular formula C37H37NO6 B13416135 (1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate

(1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate

Cat. No.: B13416135
M. Wt: 591.7 g/mol
InChI Key: NPXSJKGPSCSTLY-QRZOQVTHSA-N
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Description

(1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate typically involves multiple steps, starting with the protection of the hydroxyl groups on the mannitol molecule. The indole moiety is then introduced through a series of coupling reactions. The final step involves the acetylation of the compound to yield the desired product. Common reagents used in these reactions include benzyl chloride for the protection steps and acetic anhydride for the acetylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions. Solvent selection and purification techniques such as recrystallization or chromatography would also be critical to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.

    Substitution: The benzyl groups can be substituted with other functional groups to create a range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized indole compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate is studied for its potential as a building block for more complex molecules

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a useful tool for studying cellular processes and signaling pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The mannitol backbone may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol: Lacks the acetate group, which may affect its reactivity and bioactivity.

    (1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(methyl)-D-Mannitol: Features methyl groups instead of benzyl groups, potentially altering its chemical properties and interactions.

Uniqueness

The presence of the acetate group in (1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate makes it unique compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and overall bioactivity, making it a distinct entity in its class.

Properties

Molecular Formula

C37H37NO6

Molecular Weight

591.7 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-6-(1H-indol-2-yl)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C37H37NO6/c1-26(39)40-25-33-35(41-22-27-13-5-2-6-14-27)37(43-24-29-17-9-4-10-18-29)36(42-23-28-15-7-3-8-16-28)34(44-33)32-21-30-19-11-12-20-31(30)38-32/h2-21,33-38H,22-25H2,1H3/t33-,34-,35-,36-,37+/m1/s1

InChI Key

NPXSJKGPSCSTLY-QRZOQVTHSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)C2=CC3=CC=CC=C3N2)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2=CC3=CC=CC=C3N2)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

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